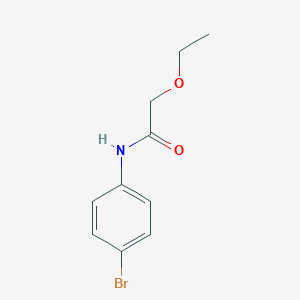

N-(4-bromophenyl)-2-ethoxyacetamide

Description

N-(4-Bromophenyl)-2-ethoxyacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to an ethoxy-substituted acetamide backbone. For instance, N-(4-bromophenyl)acetamide derivatives are frequently synthesized via microwave-assisted amidation of acid/ester precursors with 4-bromoaniline, as demonstrated in quinoline- and naphthalene-based analogs . The ethoxy group in the 2-position likely influences solubility, electronic properties, and biological interactions, as seen in structurally related compounds .

Propriétés

Formule moléculaire |

C10H12BrNO2 |

|---|---|

Poids moléculaire |

258.11 g/mol |

Nom IUPAC |

N-(4-bromophenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |

Clé InChI |

QWUSUUMVZKKSHE-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=C(C=C1)Br |

SMILES canonique |

CCOCC(=O)NC1=CC=C(C=C1)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-bromophenyl)-2-ethoxyacetamide, highlighting substituent variations, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity :

- The ethoxy group in N-(4-bromophenyl)-2-ethoxyacetamide may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) due to steric and electronic effects. In contrast, thiophene -containing analogs exhibit antimycobacterial activity, likely due to π-π interactions with microbial targets .

- Halogen Substitution : Bromine at the 4-position is common across analogs. Studies on N-(4-halophenyl)maleimides (halogen = F, Cl, Br, I) show minimal variation in inhibitory potency (IC₅₀ ~4–7 μM), suggesting bromine’s size and electronegativity are optimal for target binding without steric hindrance .

Synthetic Methods: Microwave-assisted synthesis (e.g., 150°C, 800 W, solvent-free or DMF) is a preferred route for N-(4-bromophenyl)acetamides, achieving high yields in ≤2 hours . Catalysts like KF/Al₂O₃ or silica gel improve reaction efficiency in naphthalene/quinoline-based analogs, which could be extrapolated to ethoxy-substituted derivatives .

Pharmacological Profiles: Pyridazinone derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide, demonstrate potent FPR2 agonism (calcium mobilization EC₅₀ < 1 μM), highlighting the role of aromatic substituents in receptor specificity .

Physicochemical and Structural Insights

- Bond Length Variations : X-ray crystallography of N-(4-bromophenyl)acetamide derivatives reveals consistent C–Br bond lengths (~1.89–1.91 Å) and acetamide backbone geometry (C1–C2: ~1.50 Å; N1–C2: ~1.35 Å), suggesting structural stability across analogs .

- Electronic Effects : The ethoxy group’s electron-donating nature may reduce electrophilicity at the acetamide carbonyl compared to electron-withdrawing groups (e.g., trifluoroacetyl in N-(4-bromophenethyl)-2,2,2-trifluoroacetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.